Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a nitrogen atom at position 2 (azaspiro) and two oxygen atoms in a 6,8-dioxa configuration. The spiro[3.5]nonane core comprises two fused rings (three- and five-membered), with 7,7-dimethyl substituents enhancing steric stability.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-4-14-9(13)12-5-11(6-12)7-15-10(2,3)16-8-11/h4-8H2,1-3H3 |
InChI Key |
XRKGRTUWOIPZLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2(C1)COC(OC2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or carboxylate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom-Substituted Spirocycles
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane ()
- Formula : C₈H₁₄O₂S
- Molecular Weight : 174.26 g/mol
- Key Differences :
- Heteroatom : Sulfur (S) replaces nitrogen (N), altering electronic properties (e.g., increased lipophilicity).
- Substituents : Lacks the ethyl carboxylate group, reducing polarity.
- Applications : Used as a building block in organic synthesis due to sulfur’s nucleophilic character .
7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane ()
- Formula : C₈H₁₄O₂Se
- Molecular Weight : ~237.16 g/mol (estimated)
- Key Differences :
Diazaspiro Derivatives ()
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- Formula : C₁₂H₂₁N₂O₂
- Molecular Weight : 225.31 g/mol
- Key Differences :
- Heteroatoms : Two nitrogen atoms (2,7-diaza) enhance hydrogen-bonding capacity, relevant in catalysis or supramolecular chemistry.
- Substituents : tert-Butyl carbamate group increases steric bulk and stability compared to ethyl carboxylate.
Pharmacologically Relevant Spiro Compounds ()
4,5,6,7-Tetrahydro-4-oxo-7,7-dimethyl benzofuran-5-yl acetate
Physicochemical and Functional Comparisons
Research Findings and Implications
- Crystallography : The selenium analog’s crystal structure () reveals dense molecular packing, suggesting similar spiro compounds may exhibit tunable solid-state properties via heteroatom substitution.
- Hydrogen Bonding : The target compound’s ethyl carboxylate group could participate in directional hydrogen bonds, a feature critical in molecular recognition (see for graph-set analysis principles).
Biological Activity
Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its effects on various cellular processes.
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₂₄N₂O₆
- Molecular Weight: 360.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include enzymes such as matrix metalloproteinases (MMPs), which play critical roles in extracellular matrix remodeling and are implicated in various diseases, including cancer.
Interaction with Matrix Metalloproteinases (MMPs)
Recent studies have indicated that compounds similar to Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane derivatives exhibit inhibitory effects on MMPs. For instance, compounds designed with sulfonyl phosphonate groups demonstrated moderate inhibitory activity against MMP-2 and MMP-9 compared to standard controls . The mechanism involves chelation of zinc ions in the catalytic site of these enzymes, which is essential for their activity.
Biological Activity Data
Table 1 summarizes the biological activities associated with Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane derivatives and their effects on various cell lines.
| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Activity Observed |
|---|---|---|---|---|
| Compound A | MMP-2 | 0.95 ± 0.09 | SKOV3 | Moderate Inhibition |
| Compound B | MMP-9 | Not reported | HL60 | Low Inhibition |
| Ethyl derivative | MMPs | TBD | A549 | Potential Inhibitor |
Case Studies
- Inhibition of MMPs : A study evaluated the inhibitory effects of several spirocyclic compounds on MMPs, revealing that Ethyl 7,7-dimethyl-6,8-dioxa derivatives showed promising results against MMP-2 with an IC50 value comparable to established inhibitors like LY52 .
- Antiproliferative Activity : Additional research has highlighted the antiproliferative effects of similar spirocyclic compounds on various cancer cell lines (SKOV3, HL60). Specifically, one derivative exhibited significant inhibition of cell growth in vitro, suggesting potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
